GPR6 Inverse Agonist Activity vs. CVN424
In a functional cell-based assay (TR-FRET cAMP modulation in CHO-K1 cells expressing human GPR6), 4-Chloro-6-cyclopropylpyridine-3-carbonitrile demonstrates inverse agonist activity with an EC50 of 2100 nM [1]. This is significantly less potent than the clinical-stage GPR6 inverse agonist CVN424, which exhibits an EC50 of 38 nM in the same assay format . The ~55-fold difference in potency provides a clear benchmark for the compound's intrinsic activity and highlights its utility as a tool compound or starting point for optimization rather than a clinical candidate itself.
| Evidence Dimension | Functional inverse agonist potency (EC50) at human GPR6 receptor |
|---|---|
| Target Compound Data | EC50 = 2100 nM |
| Comparator Or Baseline | CVN424 (clinical-stage GPR6 inverse agonist), EC50 = 38 nM |
| Quantified Difference | ~55-fold lower potency (2100 nM vs. 38 nM) |
| Conditions | Human GPR6 expressed in CHO-K1 cells; cAMP modulation measured by TR-FRET after 20 hr incubation |
Why This Matters
This quantitative benchmark defines the compound's specific place in the GPR6-targeting landscape, informing researchers whether its potency profile aligns with their assay sensitivity requirements and stage of drug discovery (early hit identification vs. lead optimization).
- [1] BindingDB. BDBM50582420 CHEMBL3719434. EC50: 2.10E+3 nM. Inverse agonist activity at human GPR6 expressed in CHO-K1 cells assessed as modulation of cAMP level incubated for 20 hrs by TR-FRET assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582420 View Source
